(20R)-Ginsenoside Rh1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(20R)-Ginsenoside Rh1” is a compound isolated from the root of Panax Ginseng . It exhibits various pharmacological activities including vasorelaxation, antioxidation, anti-inflammation, and anticancer .
Molecular Structure Analysis
The molecular formula of “(20R)-Ginsenoside Rh1” is C36H62O9 . The molecular weight is 638.87 . The IUPAC name is (3beta,6alpha,12beta,20R)-3,12,20-trihydroxydammar-24-en-6-yl beta-D-glucopyranoside .Physical And Chemical Properties Analysis
“(20R)-Ginsenoside Rh1” is a solid at room temperature . It has a solubility of 100 mg/mL in DMSO and 15 mg/mL in Ethanol at 25°C . It is slightly soluble or insoluble in water .Scientific Research Applications
Pharmacological Properties
Ginsenoside Rh1, a major bioactive compound extracted from red ginseng, shows promise in enhancing cognition and physical health. It displays anti-inflammatory, antioxidant, immunomodulatory effects, and benefits on the nervous system. However, its cytotoxic effects vary with different cell lines. Other pharmacological effects like estrogenic, enzymatic, anti-microorganism activities, and cardiovascular effects have been observed, but findings are diverse. More high-quality clinical trials are needed to confirm these effects (Tam et al., 2018).
Metabolic Pathways
(20R)-Ginsenoside Rh1's pharmacokinetic characteristics and metabolic fate were explored, revealing a low bioavailability rate and identifying mono-oxygenated metabolites and de-glucosylated products in various tissues after administration. Presystemic metabolism could explain the poor bioavailability (Lai et al., 2009).
Antitumor Activity
Both (20S)- and (20R)-Ginsenoside Rh2 were investigated for their anti-hepatoma activities in vivo. Both forms suppressed the growth of hepatomas, induced tumor cell apoptosis, and were associated with downregulating Bcl-2 mRNA levels, indicating their potential in cancer therapy (Lv et al., 2016).
Neuroprotective Effects
Ginsenoside Rh1 showed neuroprotective effects on scopolamine-induced cognitive dysfunctions, improving cognitive performance in mice and enhancing cholinergic system function and suppressing oxidative stress in the hippocampus. This suggests potential for Alzheimer's disease treatment (Lv et al., 2018).
Osteoblast Growth and Differentiation
Ginsenoside Rh1 was found to stimulate differentiation and mineralization of osteoblasts, possibly through the bone morphogenetic protein 2/Runt-related gene 2 signaling pathways. This highlights its potential in bone health and healing (Siddiqi et al., 2014).
Pharmacokinetic Comparison
A study compared the pharmacokinetic parameters of 20(R)- and 20(S)-Ginsenoside Rh1 and Rg3 in rat plasma, indicating significant differences in dissolution and pharmacokinetic behaviors, suggesting drug-drug interactions with other ingredients in traditional Chinese medicine prescriptions (Fan et al., 2017).
Acute Liver and Kidney Damage Prevention
Combined ginsenoside Rg2 and Rh1 treatment showed anti-inflammatory roles, reducing major inflammatory mediator production and inhibiting the TLR4-STAT1 signaling pathway in macrophages, suggesting their role in preventing acute inflammation and tissue damage (Huynh et al., 2020).
Atopic Dermatitis Treatment
Oral administration of ginsenoside Rh1 inhibited oxazolone-induced atopic dermatitis-like skin lesions in mice, suggesting therapeutic potential in immune disorders (Zheng et al., 2011).
Cardiovascular Disease Treatment
Ginsenosides (20S)‐Rg3 and (20R)‐Rg3, including ginsenoside (20R)‐Rg3, showed protective effects against H2O2‐induced myocardial cell injury, activating the Keap‐1/Nrf2/HO‐1 signaling pathway. This indicates their potential in cardiovascular disease treatment (Zhao et al., 2021).
Colorectal Cancer Therapy
Ginsenoside 20(S)-Rh2 was found to exhibit anti-cancer activity, targeting the IL-6-induced JAK2/STAT3 pathway in human colorectal cancer cells, suggesting its therapeutic potential for cancer treatment (Han et al., 2016).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQNTCRNSXYLAH-PQYWRUIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(20R)-Ginsenoside Rh1 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.